molecular formula C7H8N4 B1306885 Imidazo[1,2-a]pyrimidin-2-ylmethanamine CAS No. 843609-02-9

Imidazo[1,2-a]pyrimidin-2-ylmethanamine

Cat. No. B1306885
CAS RN: 843609-02-9
M. Wt: 148.17 g/mol
InChI Key: PFJRNIUANBPJHS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a chemical compound with the molecular weight of 148.17 . It has the IUPAC name imidazo[1,2-a]pyrimidin-2-ylmethanamine . The compound is solid in physical form .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A series of mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine contains a total of 20 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), 1 Imidazole, and 1 Pyrimidine .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a solid compound . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-a]pyrimidine skeleton is linked to the pharmacological activity of related drugs . It’s found in a variety of medicinal compounds such as anticancer medicines, anxiolytic drugs, and anti-inflammatory pharmaceuticals .

Antifungal and Antimicrobial Properties

Many derivatives of imidazo[1,2-a]pyrimidine have biological, antifungal, and antimicrobial properties . They are used in medications such as divaplon and fasiplon .

Antiviral Properties

Imidazole pyrimidine and its derivatives are commonly used as antiviral drugs . They have shown potential in protecting against various viral infections .

Anti-inflammatory Properties

Imidazo[1,2-a]pyrimidine derivatives are also known for their anti-inflammatory properties . They are used in the development of drugs to treat various inflammatory conditions .

Corrosion Inhibition

Imidazo[1,2-a]pyrimidine is a potential corrosion inhibitor used to protect steel from environmental corrosion . This makes it valuable in industries where metal protection is crucial .

Green Chemistry

Imidazo[1,2-a]pyrimidine is used in the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value . This is an attractive research thrust area in pharmaceutical science .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in materials science, particularly in the development of optoelectronic devices .

Sensors and Imaging

Imidazo[1,2-a]pyrimidine derivatives have been reported in different technological applications such as sensors and emitters for confocal microscopy and imaging .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used for it . The precautionary statements associated with it are P261, P280, P305, P338, P351 .

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJRNIUANBPJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393412
Record name imidazo[1,2-a]pyrimidin-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidin-2-ylmethanamine

CAS RN

843609-02-9
Record name Imidazo[1,2-a]pyrimidine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843609-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrimidin-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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